6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative characterized by three critical structural motifs:
- A cyclopropyl group at position 6, which enhances metabolic stability and modulates lipophilicity .
- A 1,1-dioxidotetrahydrothien-3-yl group at position 1, contributing to hydrogen-bonding interactions and solubility via its sulfone moiety .
- A methyl group at position 3, which sterically influences binding interactions .
Properties
IUPAC Name |
6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-8-13-11(15(19)20)6-12(9-2-3-9)16-14(13)18(17-8)10-4-5-23(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENJQCQDMUDBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with six analogous pyrazolo[3,4-b]pyridine-4-carboxylic acids (Table 1). Key differentiating factors include substituents at positions 1 and 6, molecular weight, and biological relevance.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives
Key Observations:
Impact of Position 1 Substituents :
- The 1,1-dioxidotetrahydrothien-3-yl group (target compound) confers superior aqueous solubility compared to alkyl (e.g., butyl ) or aryl (e.g., 2-chlorobenzyl ) substituents due to its polar sulfone moiety.
- Chlorobenzyl groups (e.g., 2-chlorobenzyl , 4-chlorobenzyl ) enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors.
Impact of Position 6 Substituents :
- The cyclopropyl group (target compound) balances steric bulk and metabolic stability better than phenyl (e.g., ) or chloro groups, which may induce toxicity or metabolic lability.
- Methyl at position 6 (e.g., ) reduces molecular weight but diminishes steric shielding compared to cyclopropyl.
Synthetic Flexibility :
- Substituents at position 1 are readily modified using alkyl/aryl halides in nucleophilic substitution reactions .
- Position 6 substituents are introduced via cyclopropanation reagents or halogenation protocols .
Biological Relevance :
Biological Activity
6-Cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with notable biological activity, particularly as an inhibitor of tropomyosin receptor kinase (Trk) family proteins. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core, a cyclopropyl group at the 6-position, and a tetrahydrothiophene moiety. Its molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 335.38 g/mol. The presence of various functional groups contributes to its unique chemical reactivity and biological properties.
Inhibition of Trk Proteins
Research indicates that this compound acts as an inhibitor of Trk proteins, which are critical in cell growth and differentiation processes. The inhibition of these receptors has significant implications for treating various cancers and neurodegenerative diseases. The mechanism involves binding to the receptor's active site, thereby preventing its activation by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to achieve high yields and purity .
Case Studies
A recent study investigated the binding affinity of this compound to TrkA receptors through molecular docking simulations. The results indicated a strong interaction between the compound and the receptor, suggesting its potential as a lead compound in drug development targeting Trk proteins .
Comparative Analysis
To understand the uniqueness of this compound compared to other pyrazolo[3,4-b]pyridines, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C₁₄H₁₅FN₂O₂ | Contains a fluorophenyl group |
| Methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C₁₄H₁₅N₂O₂ | Features a cyclopentyl substituent |
| Methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | C₁₄H₁₅N₂O₂ | Has a phenyl group instead |
Uniqueness : The combination of the tetrahydrothiophene moiety with specific substituents on the pyrazolo[3,4-b]pyridine core gives this compound distinctive chemical properties and biological activities compared to its analogs .
Q & A
Q. What are the primary synthetic routes for 6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer: The synthesis of this compound involves multi-step heterocyclic assembly. A plausible route includes:
Core formation : Condensation of cyclopropyl-substituted pyrazole precursors with tetrahydrothiophene dioxide derivatives.
Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under acidic/basic conditions.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key challenges include regioselectivity in pyrazole ring formation and stability of the sulfone moiety during reaction conditions.
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Structural characterization requires:
Q. What solubility and stability considerations are critical for in vitro assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in aqueous buffers. Use DMSO (≤0.1% v/v) for stock solutions, with validation via dynamic light scattering (DLS) to exclude aggregation .
- Stability : Monitor degradation in PBS (pH 7.4) over 24–48 hours using HPLC. Acidic conditions may hydrolyze the sulfone or cyclopropyl groups .
Q. What preliminary biological screening assays are recommended?
Methodological Answer:
- Kinase inhibition : Screen against human kinase panels (e.g., PKIS) due to structural similarity to ATP-competitive inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., prostate cancer PC-3) with IC₅₀ determination .
- Autophagy modulation : Assess LC3-II/LC3-I ratio via Western blotting in mTOR/p70S6K pathway studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Methodological Answer:
- Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for cyclopropyl incorporation) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) for cyclization steps while maintaining >80% yield .
- Process analytics : Use in-line FTIR to monitor intermediate stability and optimize quenching conditions .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays with strict control of DMSO concentration and cell passage number .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-kinase targets (e.g., tubulin) .
- Metabolite screening : Incubate with liver microsomes to rule out bioactivation artifacts .
Q. What computational strategies predict binding modes to kinase targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina with kinase crystal structures (PDB: 3FZO for mTOR). Focus on hydrogen bonding with hinge regions (e.g., pyrazole N-H interactions) .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess sulfone group flexibility in the ATP pocket .
- QSAR models : Train on pyrazolo-pyridine analogs to correlate substituent electronegativity with IC₅₀ values .
Q. How to design derivatives to improve metabolic stability?
Methodological Answer:
- Isosteric replacement : Substitute sulfone with sulfonamide or carbonyl groups to reduce CYP450-mediated oxidation .
- Prodrug strategies : Convert carboxylic acid to ethyl ester for enhanced membrane permeability, followed by in vivo hydrolysis .
- Metabolic soft spots : Identify via hepatocyte incubation; methyl groups on pyrazole may undergo hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
